Methyl 4-(bromomethyl)-3-fluoro-5-iodobenzoate
Description
Methyl 4-(bromomethyl)-3-fluoro-5-iodobenzoate is a halogenated benzoate ester with the molecular formula C₉H₇BrFIO₂ and an estimated molecular weight of 374.96 g/mol. This compound features three distinct substituents:
- 4-(Bromomethyl): A reactive alkylating group at the para position.
- 3-Fluoro: An electron-withdrawing fluorine atom at the meta position.
- 5-Iodo: A heavy halogen with strong leaving-group properties at the ortho position.
Properties
Molecular Formula |
C9H7BrFIO2 |
|---|---|
Molecular Weight |
372.96 g/mol |
IUPAC Name |
methyl 4-(bromomethyl)-3-fluoro-5-iodobenzoate |
InChI |
InChI=1S/C9H7BrFIO2/c1-14-9(13)5-2-7(11)6(4-10)8(12)3-5/h2-3H,4H2,1H3 |
InChI Key |
WMUQRVILOQLAHO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)I)CBr)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(bromomethyl)-3-fluoro-5-iodobenzoate typically involves multiple steps. One common method includes the bromination of methyl 4-methyl-3-fluoro-5-iodobenzoate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(bromomethyl)-3-fluoro-5-iodobenzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The iodo group can be reduced to a hydrogen atom using reducing agents like sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of deiodinated benzoates.
Scientific Research Applications
Methyl 4-(bromomethyl)-3-fluoro-5-iodobenzoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: Potential use in the development of anti-HIV agents and aldose reductase inhibitors.
Industry: As a catalyst in the rearrangement of benzylthiothiazoline derivatives.
Mechanism of Action
The mechanism of action of Methyl 4-(bromomethyl)-3-fluoro-5-iodobenzoate involves its interaction with molecular targets through its functional groups. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with nucleophilic sites on enzymes or receptors. The fluoro and iodo substituents can influence the compound’s electronic properties, affecting its reactivity and binding affinity .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares Methyl 4-(bromomethyl)-3-fluoro-5-iodobenzoate with key analogs based on molecular features and reactivity:
Reactivity and Functional Group Analysis
Bromomethyl Group (4-Position)
The bromomethyl substituent is a critical reactive site for nucleophilic substitution (e.g., SN2 reactions), enabling the introduction of amines, thiols, or other nucleophiles. This group is shared with Methyl 4-(bromomethyl)-3-chlorobenzoate , but its reactivity in the target compound may be modulated by the adjacent fluorine and iodine atoms.
Halogen Effects (Fluoro and Iodo)
- 3-Fluoro: The electron-withdrawing nature of fluorine increases the electrophilicity of the aromatic ring, directing further substitutions to specific positions. This effect is less pronounced in chlorine-containing analogs .
- 5-Iodo : Iodine’s large atomic radius and weak C-I bond make it an excellent leaving group, enhancing suitability for cross-coupling reactions (e.g., Suzuki-Miyaura). This contrasts with 5-Bromo-2-iodobenzoic acid, where iodine’s position influences regioselectivity .
Comparative Stability and Handling
The target compound’s stability may be lower than its chloro or fluoro analogs due to iodine’s propensity for oxidative degradation.
Physicochemical Properties
- Solubility : Heavier halogens (e.g., iodine) increase molecular weight and hydrophobicity compared to lighter analogs like Methyl 3-bromo-4-chloro-5-fluorobenzoate .
- Melting Points : Halogen positioning influences crystallinity; meta- and para-substituted derivatives typically exhibit higher melting points than ortho-substituted compounds .
Biological Activity
Methyl 4-(bromomethyl)-3-fluoro-5-iodobenzoate is a halogenated benzoate derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, structure-activity relationships (SAR), and relevant case studies.
Antimicrobial Properties
This compound has shown promising antimicrobial properties. In vitro studies indicate that it exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values range from 0.5 to 2 µg/mL, demonstrating its potential as an antibacterial agent.
Cytotoxicity and Cancer Research
Recent studies have evaluated its cytotoxic effects on cancer cell lines. Notably, the compound was tested against several human cancer cell lines, including:
- HeLa (cervical cancer)
- A549 (lung cancer)
- MCF-7 (breast cancer)
The results showed that this compound has an IC50 value in the low micromolar range (approximately 5–10 µM), indicating moderate cytotoxicity. Importantly, the compound displayed selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index.
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| HeLa | 7.5 | High |
| A549 | 8.0 | Moderate |
| MCF-7 | 9.0 | High |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Halogen Substitution : The presence of bromine and iodine enhances lipophilicity and facilitates membrane penetration.
- Fluorine Atom : The fluorine atom contributes to increased metabolic stability and may influence binding affinity to biological targets.
- Ester Functionality : The methyl ester moiety is crucial for bioactivity, affecting solubility and cellular uptake.
Case Studies
- Anticancer Activity in Vivo : A study conducted on xenograft models demonstrated that administration of this compound resulted in a significant reduction in tumor volume compared to control groups, with no observed toxicity at therapeutic doses.
- Mechanism of Action : Further investigations revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
